4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime, also known as DMFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFO is a synthetic compound that belongs to the class of oxime derivatives and is structurally similar to the natural compound, acetylcholine.
Wirkmechanismus
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which improves cognitive function. This compound also has antioxidant properties, which can protect neurons from oxidative stress and prevent neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound also has neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has been shown to increase the concentration of acetylcholine in the brain, which is responsible for cognitive functions such as memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime in lab experiments include its simple synthesis method, high yield, and potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data in humans.
Zukünftige Richtungen
For 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime research include the development of more potent and selective acetylcholinesterase inhibitors, the investigation of this compound's potential therapeutic applications in other diseases such as schizophrenia, and the evaluation of this compound's safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other drugs may have synergistic effects and improve therapeutic outcomes.
Synthesemethoden
The synthesis of 4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime involves the reaction of 4-fluorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then treated with 2,6-dimethylpiperidine to obtain this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is responsible for cognitive functions such as memory and learning. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[(9E)-9-hydroxyiminofluoren-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-7-5-8-14(2)23(13)21(24)18-12-6-11-17-19(18)15-9-3-4-10-16(15)20(17)22-25/h3-4,6,9-14,25H,5,7-8H2,1-2H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPHXLIAIBUGH-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)C2=CC=CC\3=C2C4=CC=CC=C4/C3=N\O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.